molecular formula C26H25FN2O3S2 B2910942 N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide CAS No. 922970-41-0

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide

Cat. No.: B2910942
CAS No.: 922970-41-0
M. Wt: 496.62
InChI Key: OLBSRVBHWQEKJN-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, an ethylbenzo[d]thiazolyl moiety, and a fluorophenylsulfonyl group. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides in the presence of a strong base.

    Formation of the Butanamide Linker: The butanamide linker is synthesized by reacting the intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the benzyl group to the nitrogen atom of the benzothiazole core using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The fluorophenylsulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(1,3-thiazol-2-yl)thiourea
  • N-benzyl-N’-(2-pyridinyl)thiourea
  • N-benzoyl-N’-(3-pyridinyl)thiourea

Uniqueness

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenylsulfonyl group enhances its reactivity and potential as a bioactive molecule, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3S2/c1-2-19-10-15-23-24(17-19)33-26(28-23)29(18-20-7-4-3-5-8-20)25(30)9-6-16-34(31,32)22-13-11-21(27)12-14-22/h3-5,7-8,10-15,17H,2,6,9,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBSRVBHWQEKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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